molecular formula C13H14N4O4S B3012221 Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1049527-52-7

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B3012221
CAS No.: 1049527-52-7
M. Wt: 322.34
InChI Key: OCXMEQPZCGSOBT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Transformations

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate serves as a building block in the synthesis of various heterocyclic compounds. For example, it has been utilized in reactions leading to the creation of thiazolines, pyrimidines, and thiazolo[5,4-c]pyridines. These compounds exhibit a range of biological activities and are of significant interest in medicinal chemistry. The ability to undergo transformations into various heterocyclic frameworks highlights the compound's versatility in synthetic organic chemistry (Albreht et al., 2009).

Anticancer Activity

The compound has been used as a precursor in the synthesis of novel heterocycles with significant anticancer activity. For instance, derivatives synthesized using this compound demonstrated potent activity against colon cancer HCT-116 human cancer cell lines. This suggests its potential utility in the development of new anticancer agents, particularly for colon cancer treatment (Abdel-Motaal et al., 2020).

Antimicrobial and Immunomodulatory Effects

Furthermore, this compound derivatives have been explored for their antimicrobial properties. Research indicates that these compounds can be effective against a variety of microbial strains, thus offering potential applications in treating infectious diseases. Additionally, some derivatives have shown immunomodulatory activities, which could be beneficial in developing therapies for immune-related disorders (Hemdan & Abd El-Mawgoude, 2015).

Apoptosis-Inducing Agents for Breast Cancer

In the quest for new therapeutic agents, derivatives of this compound have been discovered to induce apoptosis in breast cancer cells. These findings highlight its potential as a lead compound for the development of new drugs aimed at triggering programmed cell death in cancerous cells, offering hope for more effective breast cancer treatments (Gad et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, optimizing its synthesis process, or investigating its reaction behavior .

Properties

IUPAC Name

ethyl 2-[(1-ethyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-17-10(18)6-5-8(16-17)11(19)15-13-14-9(7-22-13)12(20)21-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMEQPZCGSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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